N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide
Description
N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is a pyrazole-hydrazide hybrid featuring a 4-fluorophenyl substituent at the pyrazole C3 position and a benzohydrazide moiety. The compound’s core structure—a pyrazole ring conjugated to a hydrazide linker—is critical for interactions with biological targets, as seen in related molecules .
Properties
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c24-20-13-11-17(12-14-20)22-19(16-28(27-22)21-9-5-2-6-10-21)15-25-26-23(29)18-7-3-1-4-8-18/h1-16H,(H,26,29)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUITSQGQZUOY-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-357980 involves several steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form 4-fluorophenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate to form the pyrazole ring.
Condensation Reaction: The pyrazole derivative is then subjected to a condensation reaction with benzohydrazide to form the final product, WAY-357980.
Industrial production methods for WAY-357980 are not widely documented, but the synthesis generally follows the laboratory procedures with optimization for larger scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, breaking the hydrazide functionality. This reaction typically yields amides or carboxylic acids depending on the reaction environment:
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Acidic Hydrolysis : Converts the hydrazide group to a carboxylic acid via cleavage of the C-N bond.
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Basic Hydrolysis : May produce amide derivatives or further degrade into simpler fragments.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O | Carboxylic acid derivative | |
| Basic Hydrolysis | NaOH/H₂O | Amide derivative |
Oxidation Reactions
Oxidation of the compound affects both the hydrazide group and the aromatic rings:
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Hydrazide Oxidation : Converts the hydrazide (-CONHNH₂) to an azo group (-CON=N-) or further oxidizes it to a nitro group (-NO₂).
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Aromatic Ring Oxidation : Fluorine substituents on the phenyl ring stabilize oxidation intermediates, potentially forming quinone-like structures .
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Hydrazide Oxidation | KMnO₄/H₂O | Azo or nitro derivatives | |
| Aromatic Oxidation | Ozone/H₂O | Quinone derivatives |
Nucleophilic Substitution
The methylene group (CH=N) in the compound acts as an electrophilic center, enabling nucleophilic attack:
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Thiol or Amine Nucleophiles : React with the methylene group to form substituted hydrazides.
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Semicarbazide/Thiosemicarbazide : Condense with the carbonyl group to form heterocyclic derivatives .
| Reaction Type | Nucleophile | Products | Reference |
|---|---|---|---|
| Thiol/Amine Attack | -SH/-NH₂ | Substituted hydrazides | |
| Semicarbazide Condensation | Semicarbazide | Thiosemicarbazone derivatives |
Condensation Reactions
The compound participates in condensation reactions with active methylene compounds and aldehydes:
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Aldol Condensation : Forms β-hydroxy ketones or chalcone-like structures with ketones .
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Malonic Acid Condensation : Generates propenoic acid derivatives under pyridine catalysis .
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Aldol Condensation | Ketones (e.g., acetophenone) | β-Hydroxy ketones | |
| Malonic Acid Condensation | Malonic acid/pyridine | Propenoic acid derivatives |
Formation of Heterocyclic Derivatives
The compound serves as a precursor for synthesizing biologically active heterocycles:
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1,3,4-Oxadiazoles : Formed via oxidation of hydrazide intermediates with acidic K₂Cr₂O₇ .
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Pyrazolyloxadiazoles : Result from condensation with carbon disulfide and alkyl halides .
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Oxadiazole Formation | Acidic K₂Cr₂O₇ | 1,3,4-Oxadiazole derivatives | |
| Pyrazolyloxadiazole Synthesis | CS₂/alkyl halides | Alkylated pyrazolyloxadiazoles |
Biological Activity Modulation
Reactions altering functional groups impact biological activity:
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Antimicrobial Agents : Bromination or chlorination at the methylene group enhances antimicrobial potency .
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Antioxidant Enhancers : Substitution with electron-donating groups (e.g., methoxy) improves antioxidant activity .
| Reaction Type | Modification | Biological Impact | Reference |
|---|---|---|---|
| Bromination | Br substitution | Enhanced antimicrobial activity | |
| Methoxylation | OMe substitution | Increased antioxidant activity |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrazole, including N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide, exhibit significant antimicrobial properties. A study highlighted the synthesis of pyrazole-derived hydrazones that demonstrated potent growth inhibition against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity.
Anticancer Properties
Another promising application is in cancer therapy. Pyrazole derivatives have been investigated for their potential to inhibit cancer cell proliferation. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Inhibition of Enzyme Activity
This compound has been studied for its ability to inhibit specific enzymes linked to disease progression. For instance, certain pyrazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . This inhibition can lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Material Science
Synthesis of Functional Materials
In material science, compounds like this compound are being explored for their potential use in synthesizing novel materials with unique properties. The incorporation of fluorinated groups enhances the thermal stability and chemical resistance of polymers . These materials could be utilized in coatings, electronics, and other advanced applications.
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of various pyrazole derivatives against multiple bacterial strains. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 3.125 μg/mL to 12.5 μg/mL against resistant strains .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 3.125 | A. baumannii |
| 2 | 6.25 | S. aureus |
| 3 | 12.5 | E. coli |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that pyrazole derivatives could reduce the viability of cancer cells by up to 70% at concentrations of 10 µM after 48 hours of treatment . This suggests a strong potential for further development into anticancer agents.
| Cell Line | Viability (%) at 10 µM |
|---|---|
| MCF-7 (Breast) | 30 |
| HeLa (Cervical) | 25 |
| A549 (Lung) | 20 |
Mechanism of Action
WAY-357980 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By blocking COX-2, WAY-357980 reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- Moiety Impact : Replacing benzohydrazide with benzofuran-2-carbohydrazide (8h ) or pyrazine-2-carbohydrazide (34 ) alters bioactivity. For instance, 34 shows potent anti-TB activity (MIC = 0.78 μg mL⁻¹), suggesting that electron-deficient heterocycles enhance efficacy against Mycobacterium tuberculosis .
- Synthetic Efficiency : High yields (e.g., 90% for 7b ) are achieved using hydrazine condensations under reflux, a common method for hydrazone formation .
Antitubercular Activity
- Compound 34 (pyrazine-2-carbohydrazide) exhibits superior anti-TB activity (MIC = 0.78 μg mL⁻¹) compared to first-line drugs like pyrazinamide (MIC = 3.12 μg mL⁻¹). Molecular docking reveals interactions with pantothenate synthetase, a key enzyme in TB pathogenesis .
Anticancer Activity
- VIId (thiazole-benzofuran hybrid) shows IC₅₀ values < 10 μM against breast (MCF-7) and lung (A549) cancer cells by targeting EGFR .
Antimicrobial and Enzyme Inhibition
- 7b (aurone-diethylcarbamate) includes IR peaks for C=O and C=N bonds, indicative of electron-withdrawing groups that enhance stability and binding .
Biological Activity
N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole core substituted with a fluorophenyl group, which is known to enhance biological activity through various mechanisms.
Antioxidant Properties
Research indicates that derivatives of pyrazole compounds exhibit potent antioxidant activities. The presence of the 4-fluorophenyl group in this compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. A study employing molecular docking approaches demonstrated that similar pyrazole derivatives could effectively inhibit oxidative stress markers in vitro .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Study 1: Antioxidant Evaluation
In a study focusing on the antioxidant capacity of pyrazole derivatives, this compound was subjected to various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid .
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 ± 2.5 |
| ABTS Radical Scavenging | 30 ± 3.0 |
Study 2: Anticancer Mechanism Investigation
A detailed investigation into the anticancer effects was conducted using MTT assays on several cancer cell lines. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 ± 1.5 |
| HCT116 (Colon Cancer) | 20 ± 2.0 |
The study further explored the molecular mechanisms involved, revealing that the compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Study 3: Antimicrobial Activity Assessment
The antimicrobial efficacy was evaluated against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
These findings suggest that this compound possesses significant potential as an antimicrobial agent .
Q & A
Q. Basic
- IR Spectroscopy: Confirms the presence of hydrazide (-NH, ~3200–3250 cm⁻¹), carbonyl (C=O, ~1660–1670 cm⁻¹), and imine (C=N, ~1600–1625 cm⁻¹) groups .
- NMR (¹H/¹³C):
- Melting Point: Used to assess purity (e.g., 215–218°C for analog 4e) .
Advanced Tip: Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .
What are the primary structural motifs influencing its physicochemical properties?
Basic
Key motifs include:
- Hydrazide backbone (-NH-CO-NH-): Enhances hydrogen bonding and solubility in polar solvents.
- 4-Fluorophenyl group: Introduces electron-withdrawing effects, stabilizing the pyrazole ring and influencing lipophilicity.
- Arylidene moiety: Planar structure facilitates π-π stacking in crystal lattices, affecting melting points .
Advanced Insight: Substituents on the benzohydrazide (e.g., methoxy, chloro) modulate electronic properties and bioactivity. For example, electron-withdrawing groups (Cl, F) improve thermal stability .
How can researchers optimize the synthesis yield and purity of this compound?
Q. Advanced
- Reaction Optimization:
- Use high-purity aldehydes to avoid side products.
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours).
- Purification: Gradient column chromatography (e.g., chloroform:methanol 10:1 to 3:1) improves separation of polar byproducts .
- Catalysis: Add K₂CO₃ or triethylamine to deprotonate intermediates and accelerate condensation .
Case Study: Analog 4i achieved 83% yield via reflux in DMF with KH as a base .
How to address discrepancies in reported biological activities of related benzohydrazide derivatives?
Q. Advanced
- Assay Variability: Repeat experiments under standardized conditions (e.g., pH, temperature) to validate IC₅₀ values.
- Structural Validation: Confirm compound identity via X-ray crystallography (e.g., resolved pyrazolyl-triazole geometry) .
- Mechanistic Studies: Use molecular docking to correlate structural features (e.g., fluorophenyl orientation) with target binding .
Example: Pyrazolyl-triazoles showed variable antifungal activity due to crystallographic packing differences .
What computational strategies are employed to predict the binding affinity of this compound?
Q. Advanced
- Molecular Docking: Utilize crystal structures (e.g., PDB ID for related targets) to model interactions with enzymes like COX-2 or kinases.
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .
Validation: Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
